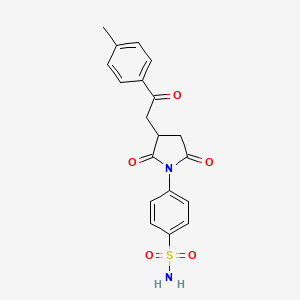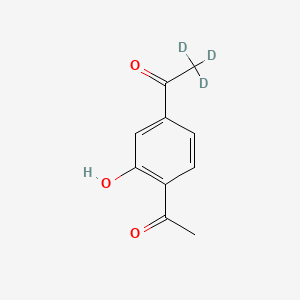
Tipranavir beta-D-Glucuronide-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tipranavir is a nonpeptidic protease inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. It is marketed under the trade name Aptivus and is typically administered in combination with ritonavir to enhance its bioavailability. Tipranavir is particularly effective against HIV strains that are resistant to other protease inhibitors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tipranavir involves multiple steps, starting with the preparation of the dihydropyrone ring, which serves as the central scaffold. The process includes the following steps:
Formation of the Dihydropyrone Ring: This involves the reaction of a suitable aldehyde with a ketone in the presence of a base to form the dihydropyrone ring.
Introduction of the Sulfonamide Group: The sulfonamide group is introduced through a reaction with a sulfonyl chloride.
Final Assembly: The final steps involve coupling the dihydropyrone ring with other functional groups to complete the synthesis
Industrial Production Methods
Industrial production of Tipranavir typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in controlled environments to maintain the quality of the final product. Techniques such as high-performance liquid chromatography (HPLC) are used for purification and quality control .
Chemical Reactions Analysis
Types of Reactions
Tipranavir undergoes various chemical reactions, including:
Oxidation: Tipranavir can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert Tipranavir to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the Tipranavir molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives of Tipranavir .
Scientific Research Applications
Tipranavir has a wide range of scientific research applications:
Medicine: It is primarily used in the treatment of HIV infection, especially in patients with drug-resistant strains.
Biology: Tipranavir is used in studies to understand the mechanisms of drug resistance in HIV.
Chemistry: It serves as a model compound for studying the synthesis and reactions of protease inhibitors.
Industry: Tipranavir is used in the pharmaceutical industry for the development of new antiretroviral drugs
Mechanism of Action
Tipranavir exerts its effects by inhibiting the HIV-1 protease enzyme, which is essential for the proteolytic cleavage of viral polyprotein precursors into individual functional proteins. By binding to the active site of the protease enzyme, Tipranavir prevents the formation of mature virions, thereby inhibiting viral replication. This mechanism involves fewer hydrogen bonds compared to peptidic protease inhibitors, allowing Tipranavir to fit into the active site of the enzyme in drug-resistant HIV strains .
Comparison with Similar Compounds
Similar Compounds
- Lopinavir
- Atazanavir
- Darunavir
- Saquinavir
- Indinavir
Uniqueness of Tipranavir
Tipranavir is unique among protease inhibitors due to its nonpeptidic structure, which allows it to inhibit the replication of HIV strains resistant to other protease inhibitors. It also has a distinct resistance profile, making it effective in salvage therapy for patients with multidrug-resistant HIV infection .
Properties
Molecular Formula |
C37H41F3N2O11S |
|---|---|
Molecular Weight |
782.8 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2R)-6-oxo-2-(2-phenylethyl)-2-(1,1,2,2-tetradeuteriopropyl)-5-[(1R)-1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid |
InChI |
InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47)/t25-,29+,30+,31-,32+,35-,36-/m1/s1/i3D2,16D2 |
InChI Key |
ODSCYUCOVFARRF-UBGHSNJQSA-N |
Isomeric SMILES |
[2H]C([2H])(C)C([2H])([2H])[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |
Canonical SMILES |
CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(4-oxo-3H-quinazolin-7-yl)sulfanyl]phenyl]urea](/img/structure/B15142477.png)
![2-[(2S,5R,8S,11S)-8-[4-[[(2R,3R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-4,4-difluoro-3-hydroxyoxolan-2-yl]methoxycarbonylamino]butyl]-11-[3-(diaminomethylideneamino)propyl]-5-[(4-hydroxyphenyl)methyl]-3,6,9,12,15-pentaoxo-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid](/img/structure/B15142483.png)

![N-[3-[5-(2-aminopyrimidin-4-yl)-2-piperidin-2-yl-1,3-thiazol-4-yl]-2-fluorophenyl]-2,5-difluorobenzenesulfonamide](/img/structure/B15142498.png)



